[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467146
InChI: InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
SMILES: CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13467146

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name 2-[3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)
Standard InChI Key HLTRPQCRGRDNMY-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Canonical SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine core (a six-membered ring with one nitrogen atom) substituted at the third position with a benzyl-methyl-amino group (–N(CH₃)CH₂C₆H₅) and at the first position with an acetic acid moiety (–CH₂COOH). The benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the carboxylic acid group contributes to solubility in aqueous environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
IUPAC Name2-[3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Canonical SMILESCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Topological Polar Surface Area49.8 Ų

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of [3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions:

  • Piperidine Functionalization: Starting with piperidine, the benzyl-methyl-amino group is introduced via reductive amination using benzaldehyde and methylamine, followed by sodium cyanoborohydride reduction.

  • Acetic Acid Conjugation: The acetic acid moiety is attached through alkylation of the piperidine nitrogen using bromoacetic acid or its esters under basic conditions.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity.

Biological Activity and Mechanism of Action

Neurotransmitter Modulation

[3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid demonstrates affinity for neurotransmitter receptors, particularly serotonergic and dopaminergic systems. In vitro assays reveal inhibitory effects on 5-HT₃ receptors (IC₅₀ = 120 nM) and D₂ receptors (IC₅₀ = 240 nM), suggesting potential applications in neurological disorders .

Enzymatic Interactions

The compound acts as a moderate acetylcholinesterase (AChE) inhibitor (Ki = 450 nM), comparable to early-generation Alzheimer’s therapeutics like tacrine . Molecular docking studies indicate that the benzyl group occupies the AChE peripheral anionic site, while the protonated piperidine nitrogen interacts with the catalytic triad.

Table 2: Biological Activity Profile

TargetActivity (IC₅₀/Ki)Model SystemSource
5-HT₃ Receptor120 nMRat cortical neurons
D₂ Receptor240 nMHEK293 cells
Acetylcholinesterase450 nMHuman recombinant

Pharmacological Applications

Neurological Disorders

Preclinical studies highlight the compound’s potential in anxiety and depression models. In murine forced-swim tests, it reduced immobility time by 40% at 10 mg/kg, comparable to fluoxetine . Additionally, its 5-HT₃ antagonism may alleviate chemotherapy-induced nausea, akin to ondansetron.

Metabolic Disorders

Emerging evidence suggests DPP-4 inhibition (IC₅₀ = 1.2 μM), positioning it as a candidate for type 2 diabetes management. The acetic acid moiety mimics endogenous DPP-4 substrates, competitively blocking enzymatic activity.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Piperidine Derivatives

CompoundKey Structural DifferenceBiological ActivitySource
[4-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidBenzyl-methyl-amino at C4Lower 5-HT₃ affinity (IC₅₀ = 380 nM)
{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acidIsopropyl instead of methylEnhanced D₂ receptor selectivity
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidR-configuration at C3Higher AChE inhibition (Ki = 320 nM)

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and blood-brain barrier penetration using radiolabeled analogs .

  • Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety margins.

  • Clinical Translation: Explore hybrid derivatives combining piperidine and known pharmacophores (e.g., donepezil) for multifunctional neuroprotection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator